
Meso-2,6-diaminopimelate(2-)
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描述
Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.
科学研究应用
Biochemical Pathways and Enzyme Activity
Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.
Enzymatic Functions
- Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .
- Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .
Microbial Production of Amino Acids
Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .
Case Study: L-Lysine Production
- Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .
Pharmaceutical Applications
Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.
Research Insights
- Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .
Analytical Techniques
Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .
Table: Summary of Applications
常见问题
Basic Research Questions
Q. What is the role of meso-2,6-diaminopimelate(2−) in lysine biosynthesis, and which enzymes are critical for its formation?
Meso-2,6-diaminopimelate(2−) (meso-A2pm) is a key intermediate in the lysine biosynthesis pathway. It is synthesized via the conversion of LL-2,6-diaminopimelate by the epimerase DapF. This step precedes the decarboxylation of meso-A2pm to lysine by LysA . Key enzymes include:
- DapB : Reduces L-2,3-dihydroxyaspartate to intermediates in the pathway.
- DapF : Catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-A2pm.
- LysA : Converts meso-A2pm to lysine, linking biosynthesis to protein synthesis. Experimental validation involves gene knockout studies and enzyme activity assays using purified proteins .
Q. How does meso-2,6-diaminopimelate(2−) contribute to bacterial peptidoglycan (PG) biosynthesis?
In Gram-negative bacteria, meso-A2pm is incorporated into PG as the third residue of the peptide stem by MurE ligase. This residue is essential for cross-linking PG strands, maintaining cell wall integrity. Disruption of meso-A2pm synthesis leads to impaired PG assembly and cell lysis due to osmotic instability . Methodological approaches include:
- PG purification : Enzymatic digestion (e.g., pancreatin/trypsin) followed by HPLC or mass spectrometry to detect meso-A2pm .
- MurE activity assays : Using UDP-MurNAc-L-Ala-D-Glu and meso-A2pm as substrates to measure ligase activity .
Advanced Research Questions
Q. How can sequence alignment and homology modeling resolve conserved catalytic motifs in MurE ligases?
MurE enzymes across species (e.g., V. spinosum, E. coli) share conserved active-site residues, such as the DNPR motif (residues 409–412 in V. spinosum), critical for substrate binding . To analyze conservation:
- ClustalW2 alignment : Compare MurE sequences from diverse bacteria to identify conserved residues .
- Homology modeling : Use SWISS-MODEL with templates like E. coli MurE (PDB:1E8C) to predict 3D structures. Validate models using QMEAN scores (e.g., 0.55 for V. spinosum MurE) and residue error plots .
Q. What experimental strategies address contradictions in optimal catalytic conditions (pH, temperature) for MurE ligases?
MurE from V. spinosum exhibits a higher pH optimum (9.6) compared to E. coli (8.0–9.2) and C. trachomatis (8.0–8.6) . To reconcile such discrepancies:
- Kinetic profiling : Measure enzyme activity across pH/temperature gradients using fixed substrate concentrations (e.g., 5 mM ATP, 0.15 mM UDP-MurNAc-L-Ala-D-Glu).
- Environmental adaptation analysis : Correlate enzyme properties with the organism’s habitat (e.g., V. spinosum’s niche may favor alkaline conditions) .
Q. How can genetic manipulation (e.g., transposon mutagenesis) validate the essentiality of meso-A2pm in bacterial viability?
- Knockout studies : Delete dapF or murE in model organisms (e.g., V. spinosum) to assess growth defects.
- Complementation assays : Reintroduce functional genes (e.g., murEVs in E. coli ΔmurE) to restore PG synthesis .
- Metabolite supplementation : Test rescue of growth with exogenous meso-A2pm or lysine .
Q. Data-Driven Analysis
Q. Why do kinetic parameters (e.g., Km) vary for MurE ligases across bacterial species?
V. spinosum MurE has a Km of 17 µM for meso-A2pm, significantly lower than orthologs in E. coli or P. aeruginosa. This may reflect evolutionary adaptations to substrate availability or metabolic flux . To investigate:
- Substrate specificity assays : Compare activity with structural analogs (e.g., L-lysine, L-ornithine).
- Structural analysis : Map active-site residues (e.g., Arg409) influencing substrate binding .
Q. How does the absence of meso-A2pm biosynthesis pathways in mammals inform antibiotic targeting?
Animals lack enzymes like DapL and MurE, making these pathways attractive for antibacterial drug development. Strategies include:
- Inhibitor screening : Target DapL (unique to bacteria using the LL-A2pm pathway) or MurE with small molecules.
- Essentiality testing : Use conditional knockouts to confirm target validity .
Q. Methodological Resources
属性
分子式 |
C7H12N2O4-2 |
---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
(2R,6S)-2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+ |
InChI 键 |
GMKMEZVLHJARHF-SYDPRGILSA-L |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
手性 SMILES |
C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |
规范 SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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